5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 5-(4-tert-butylphenyl)-3-methyl-5-oxovaleric acid adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for carboxylic acid derivatives. The parent chain is a five-carbon valeric acid (pentanoic acid) backbone, with modifications at positions 3 and 5. The 5-oxo prefix denotes a ketone group at carbon 5, while the 3-methyl substituent indicates a methyl branch at carbon 3. The 4-tert-butylphenyl group is a benzene ring substituted with a tert-butyl moiety at the para position, attached to carbon 5 of the valeric acid chain.
This nomenclature prioritizes functional group seniority, with the carboxylic acid (-oic acid) as the principal suffix. The tert-butylphenyl group is treated as a substituent, with locants assigned to ensure the lowest possible numbering for all functional groups. Alternative naming conventions, such as using "δ-oxo" for the ketone group, are obsolete under current IUPAC recommendations.
Molecular Architecture: Aromatic and Aliphatic Substituent Interactions
The molecule features a hybrid structure combining aromatic and aliphatic domains (Figure 1):
- Aromatic domain : A para-substituted tert-butylphenyl group. The tert-butyl moiety introduces steric bulk, forcing the benzene ring into a planar conformation orthogonal to the aliphatic chain.
- Aliphatic domain : A five-carbon chain with a methyl branch at C3 and a ketone at C5. The carboxylic acid terminus at C1 enables hydrogen bonding and ionic interactions.
Steric and electronic effects :
- The tert-butyl group’s electron-donating inductive effect stabilizes the benzene ring’s electron density, reducing reactivity toward electrophilic substitution.
- The methyl group at C3 creates a chiral center (if not racemic), influencing molecular packing and intermolecular interactions.
- Conformational flexibility in the aliphatic chain allows the carboxylic acid and ketone groups to adopt staggered or eclipsed configurations, impacting solubility and crystallization behavior.
Crystallographic Characterization and Hydrogen Bonding Networks
While direct X-ray diffraction data for this compound are limited, analogous compounds provide insights into its likely crystalline structure:
In polar solvents, the carboxylic acid group likely participates in solvation, while the tert-butylphenyl moiety drives hydrophobic aggregation.
Comparative Structural Analysis with Related Oxovaleric Acid Derivatives
Structural modifications in oxovaleric acid derivatives significantly alter physicochemical properties:
The tert-butyl group in this compound confers exceptional thermal stability compared to smaller alkyl substituents, as evidenced by its decomposition temperature exceeding 200°C. Additionally, the methyl branch at C3 restricts rotational freedom, potentially enhancing enantioselectivity in chiral environments.
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-11(10-15(18)19)9-14(17)12-5-7-13(8-6-12)16(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXVVJVOXBGDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)C(C)(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373827 | |
| Record name | 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-47-7 | |
| Record name | 4-(1,1-Dimethylethyl)-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of tert-butylbenzene with a suitable acyl chloride, followed by subsequent reactions to introduce the valeric acid moiety. The reaction conditions often require the use of Lewis acids like aluminum chloride (AlCl3) as catalysts and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Research indicates that 5-(4-tert-butylphenyl)-3-methyl-5-oxovaleric acid exhibits several biological activities, which are summarized below:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It could interact with specific receptors, altering their activity and leading to downstream effects on cell signaling.
- Anti-inflammatory Properties : Studies suggest that the compound reduces pro-inflammatory cytokine levels, indicating potential use in treating chronic inflammatory conditions.
- Antioxidant Activity : The compound has shown potential antioxidant properties, which could mitigate oxidative stress in cells.
- Anticancer Effects : Preliminary data indicate anticancer activity against specific cancer cell lines, warranting further investigation into its efficacy and mechanisms.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Inflammation : In vitro assays demonstrated significant reductions in pro-inflammatory cytokine levels in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential role in managing inflammatory diseases.
- Cancer Cell Line Evaluation : A study involving various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis. The IC50 values varied among different cell lines, indicating selective cytotoxicity.
Data Table of Biological Activities
| Biological Activity | Observations |
|---|---|
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
| Receptor Modulation | Interaction with specific receptors affecting signaling pathways |
| Anti-inflammatory Effects | Significant reduction in pro-inflammatory cytokines |
| Antioxidant Activity | Potential to mitigate oxidative stress |
| Anticancer Effects | Induced apoptosis and reduced viability in specific cancer cell lines |
Scientific Research Applications
The applications of this compound extend into various scientific fields:
- Medicinal Chemistry : Its unique structure allows for the exploration of new therapeutic agents targeting inflammation and cancer.
- Pharmacology : The compound's enzyme inhibition and receptor modulation properties make it a candidate for drug development aimed at metabolic disorders and cancer therapies.
- Biochemistry : As a tool for studying metabolic pathways, it can help elucidate the mechanisms underlying disease processes.
Mechanism of Action
The mechanism of action of 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the valeric acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, such as tert-butylphenyl groups, fluorinated aromatic systems, or heterocyclic frameworks. Key differences in functional groups, molecular weight, and applications are highlighted below.
Table 1: Comparative Overview of 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric Acid and Analogues
Detailed Comparisons
Triazole-Containing Derivatives
- 3-[5-(4-tert-Butylphenyl)-1H-1,2,4-triazol-3-yl]-...-4-oxobutanoic acid : Structural Features: Incorporates a triazole ring (hydrogen-bonding capability), cyano group (electron-withdrawing), and bulky tert-butylcyclohexyloxy substituent. Applications: High molecular weight (550.74 g/mol) suggests use in targeted drug design, where bulky groups enhance specificity for enzyme active sites.
Fluorinated Benzoic Acids
- 5-(4-tert-Butylphenyl)-2-fluorobenzoic acid : Structural Features: Fluorine at the ortho position increases acidity (lower pKa) compared to non-fluorinated analogs. Applications: Fluorine’s electronegativity enhances binding in medicinal chemistry (e.g., kinase inhibitors). Contrast with Target: The target’s aliphatic oxovaleric acid chain may offer greater conformational flexibility than rigid benzoic acid systems.
Thienyl-Bromine Derivatives
- 5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid : Structural Features: Thiophene’s sulfur atom contributes to π-stacking; bromine enables cross-coupling reactions. Applications: Useful in synthesizing conjugated polymers or organometallic catalysts. Contrast with Target: The phenyl group in the target compound lacks sulfur, reducing electronic complexity but improving synthetic accessibility.
Triazole-Acetic Acid Derivatives
- 5-(4-tert-Butylphenyl)-1H-1,2,4-triazole-3-acetic acid :
- Structural Features : Combines triazole (pharmacophore) with acetic acid (hydrophilicity).
- Applications : Likely used in antifungal or antibacterial agents due to triazole’s prevalence in such drugs.
- Contrast with Target : The acetic acid moiety increases solubility, whereas the target’s oxovaleric acid may prioritize lipophilicity.
Research Findings and Implications
- Tert-Butylphenyl Group : Common across all compounds, this group enhances lipophilicity, favoring membrane penetration in drug candidates .
- Functional Group Impact :
- Molecular Weight Trends : Lower molecular weight compounds (e.g., benzoic acids ) may exhibit better solubility, while bulkier analogs () are suited for niche biological targets.
Biological Activity
5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid (C₁₆H₂₂O₃) is a compound of interest in medicinal chemistry due to its unique structural properties, which include a tert-butylphenyl group and a ketone functional group. This article delves into the biological activities associated with this compound, highlighting its potential interactions with biological macromolecules, pharmacological applications, and ongoing research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₂₂O₃
- Molecular Weight : Approximately 262.34 g/mol
The compound features a five-carbon chain with a ketone at the fifth position and a methyl group at the third position, which contributes to its unique chemical properties. The presence of the tert-butyl group enhances its hydrophobic characteristics, making it relevant in various chemical and biological applications .
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in its interactions with enzymes and receptors. Initial studies suggest that it may influence metabolic pathways, although the specific biological targets and mechanisms are still under investigation.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. These interactions may alter enzyme activities or receptor functions, leading to various biochemical effects. The exact pathways and molecular targets involved remain to be fully elucidated.
Enzyme Interaction Studies
Several studies have focused on how this compound interacts with biological macromolecules:
- Enzyme Binding Affinity : Preliminary research suggests that the compound may exhibit binding affinities with certain enzymes, indicating its potential role as a modulator in biochemical pathways. Further investigations are necessary to characterize these interactions in detail.
- Pharmacological Implications : Given its structural properties, this compound has been proposed for exploration in pharmacological applications. Its ability to interact with metabolic enzymes could lead to therapeutic uses in conditions where metabolic modulation is beneficial .
Comparative Biological Activity
To better understand the biological activity of this compound, it can be compared with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₆H₂₂O₃ | Methyl group addition on the phenyl ring |
| 4-tert-butylbenzoic acid | C₁₁H₁₄O₂ | Contains a benzoic acid structure |
| 3-(4-tert-butylphenyl)-2-propenoic acid | C₁₃H₁₈O₂ | Features an acrylic acid structure |
This table illustrates the unique combination of functional groups present in this compound, which may impart distinct chemical reactivity and biological activity compared to analogous compounds.
Future Directions in Research
Further research is essential to fully characterize the biological activity of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding the specific molecular interactions and pathways influenced by this compound.
- Therapeutic Applications : Exploring potential uses in drug development for metabolic disorders or other disease states.
- Safety and Efficacy Trials : Conducting clinical trials to assess safety profiles and therapeutic efficacy.
Q & A
Q. What are the optimal solid-phase extraction (SPE) methods for isolating 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid from complex matrices?
Methodological Answer: For isolation from environmental or biological matrices, use hydrophilic-lipophilic balance (HLB) sorbents (60 mg, 3 cc cartridges) conditioned with methanol. Pre-filter samples with GF/F filters (0.7 μm) to remove particulates. Post-extraction, elute with methanol acidified with formic acid (≥95%) to enhance recovery of carboxylic acid derivatives. Internal standards like deuterated analogs (e.g., triclosan-d3) should be spiked pre-extraction to correct for matrix effects .
Q. Which spectroscopic techniques are most effective for characterizing structural isomers of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can resolve stereochemical ambiguities in the tert-butyl and methyl substituents. For quantification, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Optimize collision energy to fragment the oxovaleric acid moiety (e.g., m/z transitions specific to the molecular ion) .
Q. How can synthetic routes for this compound be optimized for yield and purity?
Methodological Answer: Employ tert-butyl-protected intermediates to stabilize the phenyl group during synthesis. For example, tert-butyl esters (e.g., tert-butyl (5R)-5-hydroxy-3-oxohexanoate analogs) can mitigate unwanted side reactions. Catalytic Brønsted acidic ionic liquids (e.g., [HMIm]BF) enhance esterification efficiency under mild conditions (60–80°C, 6–8 hours), achieving yields >85% .
Advanced Research Questions
Q. How should researchers address discrepancies in reported solubility data for this compound across solvents?
Methodological Answer: Validate solubility measurements using standardized shake-flask methods with HPLC-UV quantification. Control temperature (±0.1°C) and ionic strength (e.g., 0.15 M NaCl for physiological relevance). Conflicting data often arise from unaccounted polymorphic forms; characterize solid phases via X-ray diffraction (XRD) to confirm crystallinity .
Q. What experimental designs are recommended to assess the environmental fate of this compound?
Methodological Answer: Adopt a split-plot design with nested variables (e.g., abiotic vs. biotic degradation, pH gradients). For abiotic studies, simulate photolysis using UV-C lamps (254 nm) and measure half-lives via LC-MS. For biotic degradation, use activated sludge models (OECD 301B) with isotopically labeled -analogs to track mineralization pathways .
Q. How can computational modeling predict metabolic interactions of this compound with cytochrome P450 enzymes?
Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of CYP3A4 or CYP2D6 (PDB IDs: 4K9T, 5T3Q). Parameterize force fields with DFT-derived partial charges for the oxovaleric acid moiety. Validate predictions with in vitro microsomal assays, correlating docking scores (ΔG) with experimental and values .
Q. What strategies resolve conflicting bioactivity data in cell-based assays?
Methodological Answer: Implement orthogonal assays (e.g., cytotoxicity via MTT and apoptosis via Annexin V/PI staining) to distinguish specific bioactivity from nonspecific effects. Normalize data to cell confluency (measured via impedance-based systems) and include positive controls (e.g., staurosporine for apoptosis). Statistical contradictions may stem from batch-to-batch variability in compound purity; enforce QC thresholds (e.g., ≥98% purity via HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
